2-Acetylbutyrolactone-3,3,4,4-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

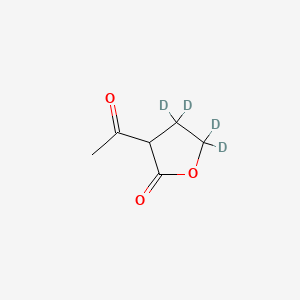

3-acetyl-4,4,5,5-tetradeuteriooxolan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3/c1-4(7)5-2-3-9-6(5)8/h5H,2-3H2,1H3/i2D2,3D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMQHDIHZSDEIFH-RRVWJQJTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCOC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C(=O)OC1([2H])[2H])C(=O)C)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40661770 |

Source

|

| Record name | 3-Acetyl(4,4,5,5-~2~H_4_)oxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

476646-93-2 |

Source

|

| Record name | 3-Acetyl(4,4,5,5-~2~H_4_)oxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Gold Standard in Bioanalysis: A Technical Guide to 2-Acetylbutyrolactone-3,3,4,4-d4 (CAS 476646-93-2)

Introduction: The Pursuit of Precision in Quantitative Bioanalysis

In the landscape of drug development and clinical research, the demand for analytical methods with unimpeachable accuracy and precision is absolute. The quantification of analytes in complex biological matrices is a formidable challenge, fraught with variability from sample preparation, matrix effects, and instrument response fluctuations. The "gold standard" approach to mitigating these challenges is the use of a stable isotope-labeled internal standard (SIL-IS).[1] This guide provides an in-depth technical overview of 2-Acetylbutyrolactone-3,3,4,4-d4, a deuterated heterolactone, and its application as a high-fidelity internal standard in mass spectrometry-based bioanalysis.[2]

Stable isotope labeling involves the substitution of one or more atoms in a molecule with their stable, non-radioactive isotopes, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[3] The resulting SIL-IS is chemically almost identical to the analyte of interest, ensuring it behaves similarly throughout the analytical workflow—from extraction to ionization.[4] This co-elution and similar behavior allow the SIL-IS to normalize for variations, leading to robust and reliable quantitative data.[3] The slight mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard, which is the cornerstone of its utility.

This document will delve into the physicochemical properties, a proposed synthesis pathway, quality control parameters, and a detailed application protocol for this compound, with a particular focus on its use in the therapeutic drug monitoring and forensic analysis of γ-hydroxybutyric acid (GHB) and its precursors.

Physicochemical Properties and Structural Elucidation

This compound is a deuterated analog of 2-acetyl-γ-butyrolactone. The incorporation of four deuterium atoms on the butyrolactone ring provides a distinct mass shift, making it an ideal internal standard for its non-deuterated counterpart or structurally related compounds.

| Property | Value | Source |

| CAS Number | 476646-93-2 | [2] |

| Molecular Formula | C₆H₄D₄O₃ | [2] |

| Molecular Weight | 132.15 g/mol | [2] |

| Appearance | Colourless Oil | [5] |

| Synonyms | 3-Acetyl-4,4,5,5-tetradeutero-2-(3H)-furanone; α-Acetyl-γ-butyrolactone-d4 | [5] |

| Storage | 2-8°C Refrigerator | [5] |

Proposed Synthesis and Isotopic Labeling Strategy

A potential synthetic workflow is outlined below:

Quality Control and Characterization: Ensuring Analytical Integrity

The utility of a deuterated internal standard is contingent on its chemical and isotopic purity. A comprehensive quality control regimen is essential to validate each batch.

1. Isotopic Purity and Enrichment: The isotopic enrichment should be high, typically ≥98%, to minimize any contribution to the analyte signal.[8] This is determined by mass spectrometry, comparing the ion intensities of the deuterated and non-deuterated species.

2. Chemical Purity: Chemical purity is paramount and is typically assessed by chromatographic techniques such as HPLC or GC, coupled with a universal detector or by NMR spectroscopy. Purity should ideally be >99%.

3. Structural Confirmation: The definitive structure and the position of the deuterium labels are confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and high-resolution mass spectrometry.

Application in Bioanalytical Methods: Quantification of GHB in Biological Matrices

This compound is an excellent candidate as an internal standard for the quantification of γ-hydroxybutyric acid (GHB) and its precursors, γ-butyrolactone (GBL) and 1,4-butanediol (1,4-BD), in biological samples such as urine and blood.[9][10][11] The following is a detailed protocol for the analysis of GHB in urine using LC-MS/MS, adapted from established methods using deuterated internal standards.[1][12][13]

Experimental Protocol: LC-MS/MS Analysis of GHB in Urine

Objective: To accurately quantify the concentration of GHB in human urine samples.

Materials:

-

This compound (Internal Standard Stock)

-

GHB (Analyte Standard Stock)

-

Methanol (LC-MS Grade)

-

Acetonitrile (LC-MS Grade)

-

Formic Acid

-

Deionized Water

-

Human Urine (Blank)

Instrumentation:

-

Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS) with an Electrospray Ionization (ESI) source.

Workflow:

Step-by-Step Procedure:

-

Preparation of Standards and Quality Controls (QCs):

-

Prepare a series of calibration standards by spiking blank human urine with known concentrations of GHB.

-

Prepare QC samples at low, medium, and high concentrations in the same manner.

-

-

Sample Preparation:

-

To 100 µL of urine sample, calibrator, or QC, add 10 µL of the this compound working solution.

-

Add 400 µL of ice-cold methanol to precipitate proteins.

-

Vortex for 30 seconds.

-

Centrifuge at 10,000 x g for 5 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Analysis:

| Parameter | Condition |

| LC Column | C18 reverse-phase column |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Optimized for separation of GHB |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | ESI Negative |

| MS/MS Transitions | GHB: Precursor Ion > Product Ion2-Acetylbutyrolactone-d4: Precursor Ion > Product Ion |

4. Data Analysis:

-

Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard.

-

A calibration curve is constructed by plotting the peak area ratios of the calibrators against their nominal concentrations.

-

The concentrations of the unknown samples and QCs are determined from the calibration curve.

Handling, Storage, and Stability

Proper handling and storage are crucial to maintain the integrity of this compound.

-

Storage: The compound should be stored at 2-8°C in a tightly sealed container, protected from light.[5] For long-term storage, colder temperatures (-20°C or -80°C) are recommended to minimize chemical degradation.[14]

-

Stability in Solution: Solutions of the internal standard should be prepared in a non-protic solvent to prevent hydrogen-deuterium exchange. The stability of the working solutions should be assessed over time. Deuterium atoms on carbon atoms are generally stable, but care should be taken to avoid strongly acidic or basic conditions that could catalyze exchange.[4][15]

-

Handling: Standard laboratory safety precautions should be followed, including the use of personal protective equipment.

Conclusion

This compound serves as a powerful tool for researchers and drug development professionals, enabling highly accurate and precise quantification of structurally related analytes in complex biological matrices. Its near-identical chemical properties to the analyte of interest allow it to effectively compensate for analytical variability, a hallmark of a high-quality internal standard. By adhering to the principles of proper storage, handling, and method validation outlined in this guide, scientists can leverage the full potential of this deuterated compound to generate robust and reliable data, thereby enhancing the integrity and success of their research and development endeavors.

References

- A Technical Guide to the Storage and Stability of Stable Isotope Labeled Compounds. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVi2-Df_MdmX83ZvPoTq9xI4OzDGQYH3_SaVo9XQbns6pYws08d5r16GNRP2gSktJZF0WBu-haioiIOOsPVkBbO3tUklv7rUKrRlOq2IvPZLRZBHGdt2mqSr7_uaZdAhOu92dgBwJPzD9ZO8ahlkOi2EtI1Pfhhub4lqs8jjSTcgh2_mGIRf_282Pk2XIVmmCzlc1Q7fgKvnd45x0kkXsec6ufnr0krXT6zsKgbY5j]

- How To Properly Store Your Radiolabeled Compounds. Moravek. [URL: https://www.moravek.com/how-to-properly-store-your-radiolabeled-compounds/]

- How To Store And Dispose Of Radiolabeled Compounds. Moravek, Inc. [URL: https://www.moravek.com/how-to-store-and-dispose-of-radiolabeled-compounds/]

- Determination of beta-hydroxybutyrate in blood and urine using gas chromatography- mass spectrometry. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/19874659/]

- Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. Hilaris Publisher. [URL: https://www.hilarispublisher.

- The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. [URL: https://www.waters.

- Technical Support Center: Stability of Deuterated Internal Standards. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF64Z7wQHWsFimBuq9MFmo9ZmgiGUaOQp7P1JhLHpHr-FyRons0mpzJiCZilBntTTw-z6EIJb-ZHuKH6pL9Nas2brrk4zzaAWZhJutOtfn9njBB9LpBD1xJUnIReqavv1X_6md4c8NeHkkZpg2pGuebdZhLB9PwkFpnjHZ5zggI96IFkHzYAL_uk7yOlso5r-R1mh-xFYm1svBBiq7IPX7Q]

- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [URL: https://www.resolvemass.com/deuterated-internal-standards-for-lc-ms-selection-custom-synthesis/]

- simple and fast determination for gamma-hydroxybutyrate (ghb) in urine sample by lle and gc. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/simple-and-fast-determination-for-gamma-butyrate-de-Souza-Bordin/8b965c276a16d55734891129997b6924d5b244d2]

- Designing Stable Isotope Labeled Internal Standards. Acanthus Research. [URL: https://acanthus-research.com/designing-stable-isotope-labeled-internal-standards/]

- Chromatogram and spectra for BHB and GHB-d 6 extracted from a blood control (50 mg/L). [URL: https://www.researchgate.net/figure/Chromatogram-and-spectra-for-BHB-and-GHB-d-6-extracted-from-a-blood-control-50-mg-L_fig2_26882209]

- Managing Storage of Radiolabeled Compounds. ORS News2Use - NIH. [URL: https://ors.od.nih.gov/news/Pages/Managing-Storage-of-Radiolabeled-Compounds.aspx]

- Synthesis of Gamma-Butyrolactone Hormones Enables Understanding of Natural Product Induction. ResearchGate. [URL: https://www.researchgate.

- Analysis of gamma-hydroxybutyrate (GHB) in urine by gas chromatography-mass spectrometry. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/10480028/]

- Simutaneous Analysis Of GHB And Its Precursors In Urine Using LC-MS/MS. Waters. [URL: https://www.waters.com/nextgen/us/en/library/application-notes/2004/simutaneous-analysis-of-ghb-and-its-precursors-in-urine-using-lc-ms-ms.html]

- Determination of GHB in urine and serum by LC/MS using a simple one-step derivative. ResearchGate. [URL: https://www.researchgate.

- Fast, Sensitive LC-MS/MS Analysis of GHB and Related Compounds in Human Blood for Forensic Testing. Restek. [URL: https://www.restek.com/en/technical-literature-library/articles/fast-sensitive-lc-msms-analysis-of-ghb-and-related-compounds-in-human-blood-for-forensic-testing/]

- Simutaneous Analysis Of GHB And Its Precursors In Urine Using LC-MS/MS | Waters. [URL: https://www.waters.com/nextgen/us/en/library/application-notes/2004/simutaneous-analysis-of-ghb-and-its-precursors-in-urine-using-lc-ms-ms.html]

- This compound | CAS 476646-93-2 | SCBT. [URL: https://www.scbt.com/p/2-acetylbutyrolactone-3-3-4-4-d4-cas-476646-93-2]

- A fast and reliable method for GHB quantitation in whole blood by GC–MS/MS (TQD) for forensic purposes. [URL: https://www.researchgate.net/publication/274071987_A_fast_and_reliable_method_for_GHB_quantitation_in_whole_blood_by_GC-MSMS_TQD_for_forensic_purposes]

- Simultaneous determination of γ-Hydroxybutyrate (GHB) and its analogues (GBL, 1.4-BD, GVL) in whole blood and urine by liquid chromatography coupled to tandem mass spectrometry. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/21219702/]

- Flavor Compounds Identification and Reporting. MDPI. [URL: https://www.mdpi.com/2304-8158/11/17/2681]

- 2-Acetylbutyrolactone 517-23-7 wiki. Guidechem. [URL: https://www.guidechem.com/wiki/2-acetylbutyrolactone-cas-517-23-7.html]

- CAS No : 476646-93-2 | Product Name : this compound | Pharmaffiliates. [URL: https://www.pharmaffiliates.com/en/2-acetylbutyrolactone-3-3-4-4-d4]

- Synthesis of Gamma-Butyrolactone Hormones Enables Understanding of Natural Product Induction. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5908253/]

- 2-Acetylbutyrolactone | C6H8O3 | CID 10601. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/10601]

- 2-Acetylbutyrolactone. Wikipedia. [URL: https://en.wikipedia.org/wiki/2-Acetylbutyrolactone]

- Total Synthesis of Polysubstituted γ-Butyrolactone Lignans (−)-Hinokinin, (−)-Bicubebin B, and (−)-Isodeoxypodophyllotoxin via Oxime Carbonate Formation. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9782522/]

Sources

- 1. [PDF] SIMPLE AND FAST DETERMINATION FOR GAMMA-HYDROXYBUTYRATE (GHB) IN URINE SAMPLE BY LLE AND GC-MS | Semantic Scholar [semanticscholar.org]

- 2. scbt.com [scbt.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 2-Acetylbutyrolactone - Wikipedia [en.wikipedia.org]

- 7. Total Synthesis of Polysubstituted γ-Butyrolactone Lignans (−)-Hinokinin, (−)-Bicubebin B, and (−)-Isodeoxypodophyllotoxin via Oxime Carbonate Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. resolvemass.ca [resolvemass.ca]

- 9. waters.com [waters.com]

- 10. researchgate.net [researchgate.net]

- 11. Restek - Artikel [de.restek.com]

- 12. Analysis of gamma-hydroxybutyrate (GHB) in urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Simultaneous determination of γ-Hydroxybutyrate (GHB) and its analogues (GBL, 1.4-BD, GVL) in whole blood and urine by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. moravek.com [moravek.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 2-Acetylbutyrolactone-3,3,4,4-d4: Properties, Analysis, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-Acetylbutyrolactone-3,3,4,4-d4, a deuterated isotopologue of 2-acetylbutyrolactone. The document details its fundamental physicochemical properties, with a core focus on its molecular weight and the significance of isotopic labeling. As authored from the perspective of a Senior Application Scientist, this guide emphasizes the practical application of this compound, particularly its critical role as an internal standard in quantitative mass spectrometry. Detailed, field-proven protocols for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis are provided, explaining the causal logic behind experimental choices. This whitepaper is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to utilize stable isotope-labeled standards to ensure analytical accuracy and integrity in bioanalytical and forensic applications.

Introduction: The Need for Precision in Quantitative Analysis

In the fields of pharmaceutical development, clinical diagnostics, and forensic toxicology, the ability to accurately quantify endogenous and exogenous compounds in complex biological matrices is paramount. Analyte concentration can directly inform decisions regarding drug efficacy, patient safety, and forensic investigations. However, the inherent variability of sample preparation and the phenomenon of matrix effects in mass spectrometry can introduce significant error, compromising data integrity.

The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for mitigating these issues.[1] A SIL-IS is a form of an analyte that is chemically identical to the compound of interest but is enriched with heavy isotopes, such as deuterium (²H or D), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N). This mass difference allows the standard to be distinguished from the analyte by a mass spectrometer, while its identical chemical behavior ensures it experiences the same variations during sample extraction, processing, and ionization.[1]

This compound (d4-ABL) is the deuterated analogue of 2-acetylbutyrolactone (ABL), a versatile precursor in organic synthesis and a related compound to gamma-hydroxybutyrate (GHB) and its precursor, gamma-butyrolactone (GBL).[2][3] This guide focuses on d4-ABL, elucidating its properties and its vital function in enhancing the precision and accuracy of quantitative analytical methods.

Physicochemical Properties of this compound

A precise understanding of a compound's physicochemical properties is the foundation of any analytical method development. For a SIL-IS, the most critical parameters are its molecular formula and mass, which confirm the degree of isotopic enrichment and allow for the correct configuration of analytical instrumentation.

The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Chemical Name | 3-acetyl-4,4,5,5-tetradeuteriooxolan-2-one | [4][5] |

| CAS Number | 476646-93-2 | [4][6][7] |

| Molecular Formula | C₆H₄D₄O₃ | [6][7] |

| Molecular Weight | 132.15 g/mol | [4][5][6][7] |

| Monoisotopic Mass | 132.072451097 Da | [5] |

| Appearance | Colourless Oil | [4] |

| Storage | 2-8°C Refrigerator | [4] |

Elucidating Molecular Weight vs. Monoisotopic Mass

It is crucial for the analytical scientist to distinguish between molecular weight and monoisotopic mass.

-

Molecular Weight (or Average Mass): This value is calculated using the weighted average of the natural abundances of all isotopes of each element in the molecule. For C₆H₄D₄O₃, the molecular weight is approximately 132.15 g/mol .[4][5][6] This value is used for preparing solutions of a known molarity.

-

Monoisotopic Mass: This is the mass of the molecule calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁶O, and in this case, ²D). High-resolution mass spectrometers measure this exact mass. The theoretical monoisotopic mass of d4-ABL is 132.072451097 Da, which is distinct from the unlabeled analogue's mass of 128.047344113 Da.[5][8] This mass difference of ~4 Da is the basis of its utility as an internal standard.

The Scientific Rationale for Using d4-ABL as an Internal Standard

The primary application of this compound is as an internal standard for the quantification of its unlabeled counterpart or structurally similar analytes, such as GBL, a precursor to the notorious drug GHB.[2]

The Causality Behind This Choice:

-

Co-elution: In liquid chromatography, d4-ABL has nearly identical retention behavior to the unlabeled ABL. This co-elution ensures that both the analyte and the internal standard experience the same matrix effects at the same time during ionization in the mass spectrometer source.[9]

-

Correction for Sample Loss: Any loss of analyte during the multi-step sample preparation process (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) will be mirrored by a proportional loss of the d4-ABL standard.

-

Normalization of Ionization Efficiency: Matrix components can suppress or enhance the ionization of an analyte. Because the SIL-IS is chemically identical, its ionization will be affected in the same manner. By calculating the ratio of the analyte peak area to the internal standard peak area, these variations are normalized, leading to a more accurate and reproducible measurement.[1][10][11]

The diagram below illustrates the logical workflow of using a SIL-IS in a typical quantitative LC-MS/MS bioanalysis.

Caption: Workflow for quantitative analysis using a stable isotope-labeled internal standard.

Experimental Protocol: Quantitative Analysis using LC-MS/MS

This section provides a trusted, step-by-step protocol for the simultaneous quantification of GHB and its precursor GBL in a whole blood matrix, using a deuterated internal standard like GHB-d6.[12][13] The principles are directly applicable when using d4-ABL for the analysis of ABL or GBL.

Objective: To achieve accurate and precise quantification by correcting for matrix effects and sample preparation variability.

Materials and Reagents

-

This compound (d4-ABL) or other appropriate deuterated standard (e.g., GHB-d6).

-

Reference standards for all analytes.

-

LC-MS grade Methanol, Acetonitrile, and Formic Acid.

-

Ultrapure water.

-

Whole blood samples (calibrators, quality controls, unknowns).

Sample Preparation: Protein Precipitation

Causality: Protein precipitation is a rapid and effective method for removing the majority of proteins from blood samples, which would otherwise interfere with the analysis and damage the LC column. Acidic methanol is used to efficiently denature and precipitate proteins while solubilizing the target analytes.[12]

-

Pipette 100 µL of whole blood sample into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the internal standard working solution (e.g., 10 µg/mL of d4-ABL or GHB-d6 in methanol).

-

Add 400 µL of ice-cold, acidified methanol (0.1% formic acid).

-

Vortex vigorously for 60 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Causality: Reversed-phase chromatography is chosen to separate the relatively polar analytes from other matrix components.[12] A gradient elution ensures that analytes are eluted efficiently with good peak shape. Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for each compound.[11][14]

-

LC System: UHPLC system.

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Triple Quadrupole Mass Spectrometer.

-

Ionization Source: Electrospray Ionization (ESI), negative or positive mode depending on analyte.

-

MRM Transitions: Specific precursor/product ion pairs must be optimized for the analyte and the d4-ABL internal standard. For example:

The diagram below illustrates the principle of MRM detection for an analyte and its deuterated internal standard.

Caption: MRM principle for distinguishing an analyte from its stable isotope-labeled standard.

Conclusion

This compound is more than a chemical with a specific molecular weight; it is an enabling tool for achieving the highest standards of analytical integrity. Its design as a stable isotope-labeled internal standard allows it to co-elute with and mimic the behavior of its unlabeled analogue, providing a robust mechanism to correct for sample loss and matrix-induced ionization variability. By incorporating d4-ABL or similar deuterated standards into LC-MS/MS workflows, researchers, forensic scientists, and drug developers can generate highly accurate, precise, and defensible quantitative data, ensuring confidence in their analytical outcomes.

References

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link][4]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link][5]

-

Paulsen, I., Saugstad, O. D., & Øiestad, E. L. (2011). Simultaneous determination of γ-Hydroxybutyrate (GHB) and its analogues (GBL, 1.4-BD, GVL) in whole blood and urine by liquid chromatography coupled to tandem mass spectrometry. Journal of Analytical Toxicology, 35(1), 8–14.[12]

-

Waters Corporation. (n.d.). Simultaneous Analysis Of GHB And Its Precursors In Urine Using LC-MS/MS. Retrieved from [Link][2]

-

Kintz, P., & Salomone, A. (2010). Quantitative analysis of gamma-hydroxybutyrate at endogenous concentrations in hair using liquid chromatography tandem mass spectrometry. Journal of Forensic Sciences, 55(2), 531–537.[15]

-

Restek Corporation. (n.d.). Fast, Sensitive LC-MS/MS Analysis of GHB and Related Compounds in Human Blood for Forensic Testing. Retrieved from [Link][14]

-

Huebsch, K. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Shimadzu. Retrieved from [Link][10]

-

He, M., Abraham, J., & Stouffer, B. (2013). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Pharmaceutical and Biomedical Analysis, 78-79, 139–145.[11]

-

Guttentag, M., & Weigel, D. (2015). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC-MS/MS. Analytical Chemistry, 87(13), 6853–6860.[1]

-

PubChem. (n.d.). 2-Acetylbutyrolactone. National Center for Biotechnology Information. Retrieved from [Link][8]

-

Wikipedia. (n.d.). 2-Acetylbutyrolactone. Retrieved from [Link][3]

-

ResearchGate. (2025). Analysis of GHB and Its Precursors in Urine and Their Forensic Application. Retrieved from [Link][13]

Sources

- 1. Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. waters.com [waters.com]

- 3. 2-Acetylbutyrolactone - Wikipedia [en.wikipedia.org]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. This compound | C6H8O3 | CID 45038078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. scbt.com [scbt.com]

- 8. 2-Acetylbutyrolactone | C6H8O3 | CID 10601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. lcms.cz [lcms.cz]

- 11. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Simultaneous determination of γ-Hydroxybutyrate (GHB) and its analogues (GBL, 1.4-BD, GVL) in whole blood and urine by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Restek - Artikel [de.restek.com]

- 15. Quantitative analysis of gamma-hydroxybutyrate at endogenous concentrations in hair using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

deuterated heterolactone compounds for research

An In-Depth Technical Guide to Deuterated Heterolactone Compounds for Research

Abstract

The strategic incorporation of deuterium into molecular scaffolds represents a sophisticated and powerful tool in modern chemical and pharmaceutical research. This guide provides an in-depth technical overview of deuterated heterolactone compounds, a class of molecules gaining prominence for their utility in drug discovery and development. We will explore the foundational principles of deuterium labeling, focusing on the kinetic isotope effect (KIE) and its application in modulating metabolic pathways. This document details robust synthetic strategies for the site-selective deuteration of heterolactone cores, comprehensive analytical techniques for their characterization, and their principal applications as metabolic probes and superior internal standards for quantitative bioanalysis. Detailed, field-proven protocols are provided to enable researchers, scientists, and drug development professionals to effectively synthesize, characterize, and deploy these critical research tools.

The Foundational Principle: The Deuterium Kinetic Isotope Effect (KIE)

The substitution of a hydrogen atom (¹H) with its stable, heavier isotope, deuterium (²H or D), is the cornerstone of this field. While chemically similar, the increased mass of deuterium—conferred by an additional neutron—results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[1] This difference in bond strength is due to the lower zero-point vibrational energy of the C-D bond. Consequently, more energy is required to cleave a C-D bond than a C-H bond.

This phenomenon gives rise to the Kinetic Isotope Effect (KIE) , where a chemical reaction involving the cleavage of a C-D bond proceeds at a slower rate than the identical reaction involving C-H bond cleavage.[1][2] In drug development, if the rate-limiting step of a drug's metabolism involves the cleavage of a C-H bond (a "metabolic soft spot"), replacing that hydrogen with deuterium can significantly slow down its metabolic breakdown.[3] This strategic "hardening" of the molecule can lead to:

-

Improved Metabolic Stability: Increasing the drug's half-life and overall exposure (AUC).[1]

-

Reduced Formation of Toxic Metabolites: By slowing a problematic metabolic pathway.

-

Enhanced Pharmacokinetic (PK) Profile: Potentially allowing for lower or less frequent dosing, improving patient compliance and tolerability.[1][4]

Heterolactones, cyclic esters containing at least one other heteroatom in the ring, are common structural motifs in biologically active natural products and synthetic pharmaceuticals. Their susceptibility to metabolic oxidation, often at positions adjacent to the heteroatoms or on alkyl substituents, makes them prime candidates for deuteration strategies aimed at optimizing drug-like properties.

Sources

The Unseen Hand: A Technical Guide to the Role of 2-Acetylbutyrolactone-3,3,4,4-d4 in Elucidating Polymerization Mechanisms

A Senior Application Scientist's Perspective on Leveraging Isotopic Labeling in Polyester Synthesis

Introduction: A Tale of a Molecule Yet to Be Polymerized

In the vast landscape of polymer science, researchers continually seek novel monomers and advanced analytical techniques to design materials with tailored properties and to gain a deeper understanding of polymerization mechanisms. 2-Acetylbutyrolactone, a functionalized γ-lactone, and its deuterated analog, 2-Acetylbutyrolactone-3,3,4,4-d4, stand as intriguing yet underexplored candidates in this pursuit. While extensive literature details the use of 2-Acetylbutyrolactone as a precursor in pharmaceutical and fine chemical synthesis, its role in polymerization remains largely undocumented.[1][2]

This guide, therefore, takes a unique approach. In the absence of established applications, we will treat this compound as a model compound. We will construct a theoretical framework and propose hypothetical experimental designs to illustrate its profound potential in polymerization studies. This exploration will serve as an in-depth technical guide for researchers, demonstrating how the strategic placement of deuterium atoms can be a powerful tool for dissecting the intricate mechanisms of ring-opening polymerization (ROP) of functionalized lactones.

The Scientific Underpinnings: Why this compound is a Compelling Model

The polymerization of γ-butyrolactones is notoriously challenging due to unfavorable thermodynamics.[3] However, the introduction of functional groups, such as the acetyl moiety in 2-acetylbutyrolactone, can alter the electronic and steric environment of the lactone ring, potentially influencing its polymerizability. The true value of this compound, however, lies in its isotopic labeling.

Deuterium, a stable isotope of hydrogen, is a cornerstone of mechanistic studies in chemistry.[4] Its increased mass compared to protium leads to a lower vibrational frequency of the C-D bond, resulting in a higher bond dissociation energy. This difference is the basis of the Kinetic Isotope Effect (KIE) , a powerful tool for identifying the rate-determining step of a reaction.[5] Furthermore, the distinct magnetic properties of deuterium simplify Nuclear Magnetic Resonance (NMR) spectra, aiding in the detailed structural analysis of polymers.

By employing this compound, we can hypothetically probe the mechanism of lactone ROP with a precision that is unattainable with its non-deuterated counterpart.

A Hypothetical Foray into Ring-Opening Polymerization: Experimental Design and Mechanistic Insights

Let us envision a hypothetical ring-opening polymerization of this compound. Based on the successful polymerization of other functionalized lactones, a suitable catalytic system could involve an organocatalyst, such as a strong phosphazene base, known for its efficacy in ROP.

Proposed Experimental Workflow

The following diagram illustrates a potential workflow for the synthesis and analysis of a polyester derived from this compound.

Caption: Principle of Kinetic Isotope Effect measurement.

A significant KIE (kH/kD > 1) would suggest that the C-H bond at the 3 or 4 position of the lactone ring is involved in the rate-determining step of the polymerization. This could point towards a mechanism involving proton abstraction or other interactions at these sites. Conversely, a KIE close to 1 would indicate that these C-H bonds are not broken or significantly altered in the rate-limiting step.

²H NMR spectroscopy would provide direct evidence of the fate of the deuterium labels in the polymer chain. The simplicity of the ²H NMR spectrum, with signals only from the deuterated positions, would allow for an unambiguous analysis of the polymer's microstructure. This is particularly useful for identifying and quantifying different repeating units in copolymers or for detecting side reactions that might involve the deuterated sites.

Hypothetical Experimental Protocols

Synthesis of Poly(2-acetyl-γ-butyrolactone-d4)

-

Preparation: In a glovebox, a flame-dried Schlenk flask is charged with this compound (1.0 eq.), benzyl alcohol (initiator, 0.02 eq.), and anhydrous toluene.

-

Initiation: The solution is stirred at room temperature, and a stock solution of the phosphazene base catalyst (e.g., t-BuP4) in toluene (0.01 eq.) is added via syringe.

-

Polymerization: The reaction mixture is stirred at a controlled temperature (e.g., 25 °C) and monitored by taking aliquots for ¹H NMR analysis to determine monomer conversion.

-

Termination and Purification: The polymerization is quenched by the addition of benzoic acid. The polymer is then precipitated in cold methanol, filtered, and dried under vacuum.

Characterization of the Deuterated Polyester

-

Gel Permeation Chromatography (GPC/SEC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To confirm the structure of the polymer and determine the degree of polymerization.

-

¹³C NMR: To further confirm the polymer structure and analyze the tacticity.

-

²H NMR: To directly observe the signals from the deuterated positions and confirm their incorporation into the polymer backbone.

-

-

Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.

Anticipated Data and Interpretation

The following table presents hypothetical data that could be obtained from the characterization of the synthesized deuterated polyester.

| Parameter | Expected Value | Interpretation |

| Mn (GPC) | 10,000 - 20,000 g/mol | Indicates successful polymerization and allows for comparison with the non-deuterated analog. |

| PDI (GPC) | 1.1 - 1.3 | Suggests a controlled polymerization process with minimal side reactions. |

| Tg (DSC) | Dependent on Mn | Provides information on the thermal properties of the polymer. |

| KIE (kH/kD) | > 1 or ≈ 1 | A value greater than 1 would implicate the C-H bonds at the 3 and 4 positions in the rate-determining step. A value close to 1 would suggest otherwise. |

Conclusion: A Hypothetical Case with Real-World Implications

While the direct polymerization of this compound remains a theoretical exercise at present, this in-depth exploration of its potential role in polymerization studies underscores the immense value of isotopic labeling in modern polymer science. The principles and hypothetical experimental designs presented here serve as a technical guide for researchers looking to unravel complex polymerization mechanisms.

The study of model compounds like this compound can provide invaluable insights into the reactivity of functionalized monomers and the intricate details of catalyst-monomer interactions. As the demand for sophisticated polymers with precisely controlled architectures continues to grow, the "unseen hand" of isotopic labeling will undoubtedly play an increasingly critical role in guiding the design of next-generation materials.

References

-

Lookchem. (n.d.). Cas 517-23-7,2-Acetylbutyrolactone. Retrieved from [Link]

-

MDPI. (2021). Recent Developments in Lactone Monomers and Polymer Synthesis and Application. Retrieved from [Link]

-

Multichem. (n.d.). 2-Acetylbutyrolactone Dealer and Distributor. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Multifaceted Applications of 2-Acetylbutyrolactone (CAS 517-23-7) in Chemical Industry. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis: The Versatility of 2-Acetylbutyrolactone. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 2-Acetylbutyrolactone. Retrieved from [Link]

-

ResearchGate. (2014). Ring-opening (co)polymerization of γ-butyrolactone: a review. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Acetylbutyrolactone. Retrieved from [Link]

-

Polimery. (2017). Ring-opening polymerization of γ-butyrolactone and its derivatives: A review. Retrieved from [Link]

- Google Patents. (n.d.). Method for preparing 2-acetyl-γ-butyrolactone.

-

ResolveMass Laboratories Inc. (2025, December 10). Deuterated Polymers: Complete Guide. Retrieved from [Link]

-

YouTube. (2025, November 21). Applications of deuterated polymers in NMR and MS studies. Retrieved from [Link]

-

Wikipedia. (n.d.). Deuterium NMR. Retrieved from [Link]

-

ACS Publications. (n.d.). A Deuterium NMR Study of Selectively Labeled Polybutadiene Star Polymers. Retrieved from [Link]

-

National Institutes of Health. (2025, April 29). Deuteration Effects on the Physical and Optoelectronic Properties of Donor–Acceptor Conjugated Polymers. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, May 4). Kinetic Isotope Effects. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Use of Isotopes for Studying Reaction Mechanisms. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Isotopic labelling in the study of organic and organometallic mechanism and structure: An account. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanistic studies (a) isotope labeling NMR experiments and (b).... Retrieved from [Link]

-

National Institutes of Health. (n.d.). Primary Deuterium Kinetic Isotope Effects from Product Yields: Rational, Implementation and Interpretation. Retrieved from [Link]

-

eScholarship. (n.d.). Deuterium Kinetic Isotope Effects as Mechanistic Probes for Synthetically Useful Cyclic Hydrogen Transfers. Retrieved from [Link]

-

Macmillan Group. (2005, September 14). Kinetic Isotope Effects in Organic Chemistry. Retrieved from [Link]

-

EPFL. (n.d.). Kinetic Isotope Effect: Principles and its use in mechanism investigation. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025, June 8). GPC analysis of Polymers. Retrieved from [Link]

-

Intertek. (n.d.). Gel Permeation Chromatography (GPC). Retrieved from [Link]

-

ResearchGate. (n.d.). Polymer analysis by GPC-SEC Technical Note. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025, June 9). GPC Analysis of Polymers: Measuring Molecular Weight and Distribution. Retrieved from [Link]

-

MDPI. (n.d.). NMR Analyses and Statistical Modeling of Biobased Polymer Microstructures—A Selected Review. Retrieved from [Link]

-

ACS Publications. (n.d.). SmI2/Sm-Based γ-Buyrolactone−ε-Caprolactone Copolymers: Microstructural Characterization Using One- and Two-Dimensional NMR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra of representative polymers: (a) P4HB (red), (b).... Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectra of the copolymers (a) P(3CL-r-aBrgBL) and (b).... Retrieved from [Link]

-

National Institutes of Health. (2021, December 13). From Anionic Ring-Opening Polymerization of β-Butyrolactone to Biodegradable Poly(hydroxyalkanoate)s: Our Contributions in This Field. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Coordination Ring-Opening Polymerization of Cyclic Esters: A Critical Overview of DFT Modeling and Visualization of the Reaction Mechanisms. Retrieved from [Link]

-

ResearchGate. (n.d.). Ring-opening polymerisation of alkyl-substituted ɛ-caprolactones: Kinetic effects of substitution position. Retrieved from [Link]

-

ResearchGate. (n.d.). Controlled Ring-Opening Polymerization of Lactones and Lactides Initiated by Lanthanum Isopropoxide, 1. General Aspects and Kinetics. Retrieved from [Link]

-

RSC Publishing. (n.d.). Living ring-opening polymerization of β-butyrolactone initiated by mononuclear zirconium compounds containing sterically hindered N,O-chelate and anionic dimethylamide ligands. Retrieved from [Link]

-

RSC Publishing. (n.d.). Organocatalyzed ring opening polymerization of regio-isomeric lactones: reactivity and thermodynamics considerations. Retrieved from [Link]

-

ResearchGate. (n.d.). Activated Monomer Cationic Polymerization of Lactones and the Application to Well-Defined Block Copolymer Synthesis with Seven-Membered Cyclic Carbonate. Retrieved from [Link]

-

Aston Research Explorer. (n.d.). Mechanistic study of Sn(Oct)>2>-catalyzed ε-caprolactone polymerization using Sn(Oct)>2>/BF>3> dual catalyst. Retrieved from [Link]

-

National Institutes of Health. (2021, April 11). Ring-opening polymerization of ε-caprolactone initiated by tin(II) octoate/n-hexanol: DSC isoconversional kinetics analysis and polymer synthesis. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Single-Unit Comonomer Insertion Initiates Radical Polymerization of Thionolactone to Give Chemically and Thermally Degradable Polythioesters. Retrieved from [Link]

-

ResearchGate. (n.d.). Acid-catalyzed Ring-opening Polymerization of ^|^gamma;-Butyrolactone under High-pressure Conditions. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Organocatalyzed ring-opening copolymerization of α-bromo-γ-butyrolactone with ε-caprolactone for the synthesis of functional aliphatic polyesters. Retrieved from [Link]

-

ResearchGate. (n.d.). Temperature-sensitive aliphatic polyesters: Synthesis and characterization of γ-substituted caprolactone monomers and polymers. Retrieved from [Link]

-

Academic Journals. (2009, September 1). hydroxybutyrate) copolymer by Cupriavidus sp. USMAA2-4 through. Retrieved from [Link]

-

RSC Publishing. (n.d.). Ring-opening (co)polymerization of chiral seven-membered lactones mediated by achiral yttrium catalysts. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Functional Polymers and Polymeric Materials From Renewable Alpha-Unsaturated Gamma-Butyrolactones. Retrieved from [Link]

-

Frontiers. (2019, December 12). Functional Polymers and Polymeric Materials From Renewable Alpha-Unsaturated Gamma-Butyrolactones. Retrieved from [Link]

-

ResearchGate. (n.d.). Sustainable Polyester Elastomers from Lactones: Synthesis, Properties, and Enzymatic Hydrolyzability. Retrieved from [Link]

- Google Patents. (n.d.). Lactone polyesters.

-

PubMed. (2018, January 24). Sustainable Polyester Elastomers from Lactones: Synthesis, Properties, and Enzymatic Hydrolyzability. Retrieved from [Link]

-

ACS Publications. (2023, August 1). Ring-Opening Copolymerization of α-Hydroxy-γ-butyrolactone and ε-Caprolactone. Toward the Metal-Free Synthesis of Functional Polyesters. Retrieved from [Link]

-

ResearchGate. (n.d.). Functionalized Polyesters with Tunable Degradability Prepared by Controlled Ring-Opening (Co)polymerization of Lactones. Retrieved from [Link]

-

Research Communities. (2024, October 8). Bifunctional and Recyclable Polyesters by Chemoselective Ring-Opening Polymerization of a δ-Lactone Derived from CO2 and Butadiene. Retrieved from [Link]

-

Taylor & Francis Online. (2018, November 29). Organocatalyzed ring-opening copolymerization of α-bromo-γ-butyrolactone with ε-caprolactone for the synthesis of functional aliphatic polyesters. Retrieved from [Link]

-

ACS Publications. (2016, June 8). Organocatalytic and Chemoselective Polymerization of Multivinyl-Functionalized γ-Butyrolactones. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanistic studies. (A) Deuterium-labeling study. (B) Radical trapping.... Retrieved from [Link]

-

OSTI.GOV. (n.d.). Isotope Effects on the Crystallization Kinetics of Selectively Deuterated Poly(ɛ- caprolactone). Retrieved from [Link]

-

ACS Publications. (n.d.). Poly(α-methylene-γ-butyrolactone) Synthesis, Configurational Structure, and Properties. Retrieved from [Link]

-

RSC Publishing. (n.d.). Facile preparation of biodegradable poly(γ-butyrolactone) via base-assisted ring-opening polymerization. Retrieved from [Link]

-

PubChem. (n.d.). 2-Acetylbutyrolactone. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Ring-opening (co)polymerization of γ-butyrolactone: a review. Retrieved from [Link]

-

ResearchGate. (n.d.). Polymers synthesized from γ-butyrolactone exist as two enantiomers and.... Retrieved from [Link]

-

Idaho National Laboratory. (2017, October 25). “Nonstrained” γ-Butyrolactone-Based Copolyesters: Copolymerization Characteristics and Composition-Dependent (Thermal, Eutectic, Cocrystallization, and Degradation) Properties. Retrieved from [Link]

-

ACS Macro Letters. (2021, February 3). Advances, Challenges, and Opportunities of Poly(γ-butyrolactone)-Based Recyclable Polymers. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Mechanism of α-acetyl-γ-butyrolactone synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Kinetics and mechanism of the ring opening polymerization of (R,S)-β-butyrolactone initiated with dibutylmagnesium. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanistic Studies a Deuterium-labeling experiments. b Graphical.... Retrieved from [Link]

-

ResearchGate. (n.d.). Acid-catalyzed Ring-opening Polymerization of ^|^gamma;-Butyrolactone under High-pressure Conditions. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemosynthesis of bioresorbable poly(γ-butyrolactone) by ring-opening polymerisation: a review. Retrieved from [Link]

-

ResearchGate. (n.d.). Why δ-Valerolactone Polymerizes and γ-Butyrolactone Does Not. Retrieved from [Link]

-

ResearchGate. (n.d.). Polylactones, 2 Copolymerization of glycolide with β‐propiolactone, γ‐butyrolactone or δ‐valerolactone. Retrieved from [Link]

-

Osaka University Knowledge Archive. (2023, November 10). Cationic ring-opening copolymerization of a cyclic acetal and γ-butyrolactone: monomer sequence transformation and polymerization–depolymerization control by vacuuming or temperature changes. Retrieved from [Link]

-

PLOS ONE. (n.d.). Ring-opening copolymerization thermodynamics and kinetics of γ-valerolactone/ϵ-caprolactone. Retrieved from [Link]

- Google Patents. (n.d.). Process for the production of 2-acetyl-2-chloro-gamma-butyrolactone.

- Google Patents. (n.d.). Process for the preparation of 2-acetyl-gamma-butyrolactone.

- Google Patents. (n.d.). Process for the preparation of 2-acetyl-gamma-butyrolactone.

- Google Patents. (n.d.). Process for the preparation of 2-acetyl-2-chloro-gamma-butyrolactone by reacting 2-acetyl-gamma-butyrolactone salt with chlorine in the presence of water.

-

ORBi. (n.d.). Design of Functional and Responsive Polymers via Radical Polymerization of Non-Conjugated Methylene Lactone and Oxazolidinone. Retrieved from [Link]

-

POLITECNICO DI TORINO. (n.d.). International Business Machines corporation. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Design and Synthesis of Novel Azlactone-Functionalized Materials By William M. Breining A dissertation submitted in partial fulf. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Bifunctional and recyclable polyesters by chemoselective ring-opening polymerization of a δ-lactone derived from CO2 and butadiene. Retrieved from [Link]

-

American Chemical Society. (n.d.). Functionalized δ-hexalactone (FDHL) monomers to synthesize higher Tg aliphatic polyesters. Retrieved from [Link]

-

PubMed Central. (n.d.). Sustainable Polymerization of Natural Lactones via Iron Catalysis: An Integrated Experimental and Computational Study. Retrieved from [Link]

-

PubMed. (n.d.). Chemosynthesis of bioresorbable poly(gamma-butyrolactone) by ring-opening polymerisation: a review. Retrieved from [Link]

-

MDPI. (n.d.). A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. Retrieved from [Link]

-

Wikipedia. (n.d.). γ-Butyrolactone. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Spectrofluorimetric Determination of Primary Amines

A Senior Application Scientist's Guide to High-Sensitivity Quantification using Fluorescamine and o-Phthalaldehyde (OPA)

Introduction: The Need for Sensitive Amine Quantification

Primary amines are fundamental building blocks of life, forming the basis of amino acids, proteins, and numerous bioactive molecules. Their accurate quantification is critical in diverse fields, from determining the efficiency of drug conjugation and protein labeling in pharmaceutical development to monitoring fermentation processes and assessing food quality. While classic colorimetric methods exist, they often lack the sensitivity required for low-abundance samples.

Spectrofluorimetry offers a powerful alternative, providing orders-of-magnitude greater sensitivity. The core strategy involves a fluorogenic derivatization reaction, where a non-fluorescent or weakly fluorescent reagent reacts specifically with a primary amine to generate a highly fluorescent product. The intensity of the emitted light is directly proportional to the concentration of the primary amine, allowing for precise quantification down to the picomole level.[1]

This guide provides a detailed examination and step-by-step protocols for the two most robust and widely adopted fluorogenic reagents for this purpose: Fluorescamine and o-Phthalaldehyde (OPA). We will explore the chemistry behind each method, the practical considerations for experimental design, and the rationale for protocol-specific parameters, empowering researchers to generate accurate and reproducible results.

Principle of Fluorogenic Derivatization

The success of this technique hinges on the high specificity and rapid reaction kinetics of the derivatizing agents. Both fluorescamine and OPA are ideal in this regard as they are essentially non-fluorescent until they have reacted with their target, minimizing background signal and maximizing the signal-to-noise ratio.[2]

The Fluorescamine Method

Fluorescamine is a spiro-lactone that reacts almost instantaneously with primary amines at a slightly alkaline pH (typically pH 8.5-9.0) to form a stable, highly fluorescent pyrrolinone moiety.[3][4][5] The reagent itself is non-fluorescent, and any excess reagent is rapidly hydrolyzed by the aqueous buffer into non-fluorescent, water-soluble products.[6] This rapid hydrolysis is both an advantage—as it eliminates the need for a quenching or separation step—and a potential drawback, as it necessitates the fresh preparation of the fluorescamine solution in an anhydrous organic solvent (like acetone or DMSO) and its rapid addition to the sample.[4] The reaction is specific to primary amines; secondary amines do not react, and ammonia yields a product with significantly lower fluorescence.

The o-Phthalaldehyde (OPA) Method

The OPA method is a classic and highly sensitive technique that involves a three-part reaction between OPA, a primary amine, and a thiol-containing compound (e.g., 2-mercaptoethanol or dithiothreitol, DTT).[7] This condensation reaction, which also proceeds under alkaline conditions (pH 9-11.5), forms a fluorescent 1-alkylthio-2-alkyl-substituted isoindole derivative.[8][9]

Recent kinetic studies support a mechanism where the primary amine first reacts with OPA, followed by the addition of the thiol to form the fluorescent product.[8][10][11] Unlike fluorescamine, the OPA reagent solution is stable in aqueous buffer for extended periods when stored correctly.[12][13] However, the resulting fluorescent isoindole product can be unstable, making the timing of the fluorescence measurement more critical than with the fluorescamine method.

Experimental Workflow Overview

The general procedure for both methods follows a similar path from sample preparation to final data analysis. This workflow is designed to ensure accuracy through the use of appropriate blanks and a standard curve for calibration.

Caption: General workflow for spectrofluorimetric amine determination.

Detailed Protocols & Methodologies

Audience Advisory: These protocols are intended for researchers with basic laboratory experience. Always use appropriate personal protective equipment (PPE), including gloves and safety glasses. Handle all chemicals in a well-ventilated area or chemical fume hood.

Instrumentation and General Materials

-

Spectrofluorometer or Microplate Reader: Capable of excitation and emission at the required wavelengths (see protocols for specifics). A microplate reader is highly recommended for higher throughput.

-

Black, Opaque 96-well Microplates: Essential for fluorescence assays to minimize well-to-well crosstalk and background.[14]

-

Calibrated Pipettes and Tips

-

Anhydrous Acetone or Dimethyl Sulfoxide (DMSO)

-

Borate Buffer Components (Boric Acid, NaOH)

-

Primary Amine Standard: Bovine Serum Albumin (BSA) is a common protein standard. For smaller molecules, a known concentration of an amino acid like glycine or a specific amine of interest should be used.

Protocol 1: Primary Amine Quantification with Fluorescamine

This protocol is valued for its speed and simplicity. The key to success is the rapid, drop-wise addition of the freshly prepared fluorescamine reagent to a vortexing sample to ensure immediate and complete mixing before hydrolysis occurs.

A. Reagent Preparation

-

0.1 M Borate Buffer (pH 9.0): Dissolve 6.18 g of boric acid in ~900 mL of deionized water. Adjust the pH to 9.0 using 1 M NaOH. Bring the final volume to 1 L. This high pH is crucial for the deprotonation of the primary amine, making it a more effective nucleophile for the reaction.

-

Fluorescamine Stock Solution (3 mg/mL): Prepare this solution immediately before use. Dissolve 3.0 mg of fluorescamine in 1.0 mL of anhydrous acetone or DMSO in a microcentrifuge tube.[15] Vortex thoroughly to ensure it is fully dissolved. The use of an anhydrous solvent is critical to prevent premature hydrolysis of the reagent.

B. Assay Procedure (96-Well Plate Format)

-

Prepare Standards: Create a standard curve by performing serial dilutions of a known protein (e.g., BSA, 1 mg/mL stock) or amine standard in the Borate Buffer. A typical range might be 1 to 100 µg/mL.

-

Sample Loading: Pipette 75 µL of each standard, unknown sample, and a blank (Borate Buffer only) into the wells of a black 96-well plate.

-

Derivatization Reaction: Add 25 µL of the Fluorescamine Stock Solution to each well. For best results, use a multichannel pipette and dispense the reagent rapidly to all wells to ensure consistent reaction times.

-

Incubation: Incubate the plate at room temperature for 5 to 30 minutes, protected from light.[14] A short incubation is usually sufficient due to the rapid reaction kinetics.

-

Fluorescence Measurement: Read the fluorescence on a microplate reader using an excitation wavelength of approximately 380-390 nm and an emission wavelength of 470-475 nm .[2][4][14]

Protocol 2: Primary Amine Quantification with o-Phthalaldehyde (OPA)

This protocol is highly sensitive and uses a more stable stock reagent. Precise timing between reagent addition and measurement is important for reproducibility, as the fluorescent product can degrade over time.

A. Reagent Preparation

-

0.1 M Borate Buffer (pH 10.4): Dissolve 6.18 g of boric acid in ~950 mL of deionized water. Adjust pH to 10.4 using a concentrated NaOH solution. Bring the final volume to 1 L. The higher pH optimizes the OPA reaction.[16]

-

OPA Reagent Solution: This solution is stable for 1-2 weeks when stored at 4°C and protected from light.[12]

-

To 95 mL of Borate Buffer (pH 10.4), add:

-

70 mg of o-Phthalaldehyde (OPA) previously dissolved in 1 mL of methanol.

-

0.2 mL of 2-mercaptoethanol (or another thiol like DTT).

-

Optional: 0.3% Brij-35 can be added to the buffer to prevent precipitation.[12]

-

Mix thoroughly. The thiol is an essential component of the reaction that incorporates into the final fluorescent isoindole structure.[8]

-

B. Assay Procedure (Cuvette Format)

-

Prepare Standards: Create a standard curve using a known standard dissolved in the same buffer as the unknown samples.

-

Sample Preparation: Add 200 µL of the sample, standard, or blank (sample buffer) to separate test tubes or microcentrifuge tubes.

-

Derivatization Reaction: Add 2.0 mL of the OPA Reagent Solution to each tube and mix well by vortexing.[13]

-

Incubation & Measurement: The reaction is rapid, approaching completion in 1-2 minutes.[7] Measure the fluorescence at a consistent time point for all samples (e.g., exactly 2 minutes after reagent addition) to ensure reproducibility.

-

Fluorescence Measurement: Use an excitation wavelength of approximately 340 nm and an emission wavelength of 455 nm .[12][16]

Data Analysis and Method Comparison

For both protocols, subtract the relative fluorescence unit (RFU) value of the blank from all standard and sample readings. Plot the blank-corrected RFU values for the standards against their known concentrations. Use linear regression to generate a standard curve and determine the equation of the line (y = mx + c). The concentration of the unknown samples can then be calculated using this equation.

Comparative Summary of Derivatization Agents

| Feature | Fluorescamine | o-Phthalaldehyde (OPA) |

| Excitation (Ex) | ~390 nm[4] | ~340 nm[12] |

| Emission (Em) | ~475 nm[4] | ~455 nm[12] |

| Reaction Speed | Very fast (< 1 minute)[6] | Fast (1-2 minutes)[7] |

| Reagent Stability | Low (must be fresh in anhydrous solvent)[4] | High (stable for weeks in aqueous buffer)[12] |

| Product Stability | High[4] | Moderate (measurement timing is critical)[12] |

| Required Co-reagent | None | Thiol (e.g., 2-mercaptoethanol)[7] |

| Key Interferences | Primary amine buffers (Tris, Glycine), Ammonia | Primary amine buffers (Tris, Glycine), Ammonia[13] |

| Primary Advantage | Speed and simplicity of the reaction. | High sensitivity and stable stock reagent. |

Troubleshooting and Expert Considerations

-

High Background Fluorescence: This is more common with the fluorescamine assay and is often due to reagent hydrolysis. Ensure the fluorescamine stock is prepared immediately before use in a high-quality anhydrous solvent. For OPA, oxidized reagent or contaminated buffers can be a source.

-

Low Signal: Ensure the buffer pH is correct for the chosen method. An incorrect pH can drastically reduce reaction efficiency. Also, confirm that your sample does not contain substances that quench fluorescence.

-

Poor Reproducibility: For the OPA method, this is often due to inconsistent timing between reagent addition and fluorescence measurement. Automating this step with a microplate reader's injectors can significantly improve precision. For both methods, ensure thorough mixing.

-

Buffer Incompatibility: A critical and often overlooked error is the use of buffers containing primary amines, such as Tris or glycine. These will react with the derivatization agent, consuming the reagent and creating a high background signal. Always use non-amine-containing buffers like borate, carbonate, or phosphate (PBS).[13]

References

-

Castell, J. V., et al. (1979). A mechanism for the fluorogenic reaction of amino groups with fluorescamine and MDPF. FEBS Letters. Available at: [Link]

-

ResearchGate. (2014). What is the reaction mechanism between fluorescamine and primary amines? ResearchGate. Available at: [Link]

-

Li, H., et al. (2002). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed. Available at: [Link]

-

Wilson, K. R., et al. (2023). Elucidating the Mechanism for the Reaction of o-phthalaldehyde with Primary Amines in the Presence of Thiols. eScholarship.org. Available at: [Link]

-

Interchim. (n.d.). Fluorescamine. Interchim. Available at: [Link]

-

Urban, D. J., et al. (2023). Optimized derivatization of primary amines with the fluorogenic reagent naphthalene-2,3-dicarboxaldehyde toward reproducible quantitative analysis in biological systems. PubMed. Available at: [Link]

-

Wilson, K. R., et al. (2023). Elucidating the Mechanism for the Reaction of o-Phthalaldehyde with Primary Amines in the Presence of Thiols. PubMed. Available at: [Link]

-

Wilson, K. R., et al. (2023). Elucidating the Mechanism for the Reaction of o-Phthalaldehyde with Primary Amines in the Presence of Thiols. OSTI.GOV. Available at: [Link]

-

Wilson, K. R., et al. (2023). Elucidating the Mechanism for the Reaction of o-Phthalaldehyde with Primary Amines in the Presence of Thiols. ACS Publications. Available at: [Link]

-

Interchim. (n.d.). OPA, amine detection reagent. Interchim. Available at: [Link]

-

ResearchGate. (n.d.). Reaction of fluorescamine and primary amino groups. ResearchGate. Available at: [Link]

-

ResearchGate. (2023). Elucidating the Mechanism for the Reaction of o-Phthalaldehyde with Primary Amines in the Presence of Thiols | Request PDF. ResearchGate. Available at: [Link]

-

Church, F. C., et al. (1983). An o-phthalaldehyde spectrophotometric assay for proteinases. PubMed. Available at: [Link]

-

Chen, Y., & Zhang, Y. (2011). Fluorescent quantification of amino groups on silica nanoparticle surfaces. PubMed. Available at: [Link]

-

ResearchGate. (n.d.). Evaluation of Fluorescamine as a Phosphogenic Derivatizing Reagent of Primary Amines. ResearchGate. Available at: [Link]

-

Zhang, P., et al. (2023). Fluorometric detection of volatile amines using an indanonalkene platform. RSC Publishing. Available at: [Link]

-

Hopax. (n.d.). Enhancing Protein Analysis: The Role of Fluorescamine. Hopax Fine Chemicals. Available at: [Link]

- Google Patents. (n.d.). US5631374A - Reagents for detection of primary amines. Google Patents.

-

ResearchGate. (n.d.). Fluoraldehyde (OPA) Reagent Solution. ResearchGate. Available at: [Link]

-

PJSIR. (n.d.). O-PHTHALALDEHYDE AS A DERIVATISING REAGENT FOR THE SPECTRO- PHOTOMETRIC DETERMINATION OF AMINES AND AMINO ACIDS. PJSIR. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. A mechanism for the fluorogenic reaction of amino groups with fluorescamine and MDPF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. interchim.fr [interchim.fr]

- 5. researchgate.net [researchgate.net]

- 6. biotium.com [biotium.com]

- 7. An o-phthalaldehyde spectrophotometric assay for proteinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. escholarship.org [escholarship.org]

- 9. pjsir.org [pjsir.org]

- 10. Elucidating the Mechanism for the Reaction of o-Phthalaldehyde with Primary Amines in the Presence of Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. interchim.fr [interchim.fr]

- 13. researchgate.net [researchgate.net]

- 14. docs.aatbio.com [docs.aatbio.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. assets.fishersci.com [assets.fishersci.com]

Application Note: Quantitative Analysis Using 2-Acetylbutyrolactone-3,3,4,4-d4 as an Internal Standard in Mass Spectrometry

Abstract

This guide provides a comprehensive framework for the robust quantification of 2-acetyl-γ-butyrolactone (ABL) and related small molecules in complex matrices using 2-Acetylbutyrolactone-3,3,4,4-d4 as a stable isotope-labeled internal standard (SIL-IS). We present detailed protocols for sample preparation from both biological fluids (human plasma) and organic reaction mixtures, optimized for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis. The methodologies herein are grounded in the principles of isotope dilution mass spectrometry (IDMS), ensuring the highest degree of accuracy and precision by correcting for matrix effects and procedural inconsistencies.[1][2] This document is intended for researchers, scientists, and drug development professionals seeking to implement best-practice bioanalytical and chemical monitoring workflows.

Introduction and Scientific Principle

The Analyte: 2-Acetyl-γ-butyrolactone (ABL)

2-Acetyl-γ-butyrolactone (CAS: 517-23-7) is a versatile heterocyclic compound.[3][4] It serves as a key precursor and intermediate in the synthesis of numerous pharmaceuticals, including Risperidone and Clomethiazole, and is a building block for various other organic molecules.[3][5] Its presence and concentration are critical quality attributes in many synthetic processes. Furthermore, as a derivative of γ-butyrolactone (GBL), a compound with significant forensic and metabolic implications, the ability to accurately measure ABL and its analogs in biological systems is of growing importance.[6][7]

The Gold Standard: Isotope Dilution Mass Spectrometry (IDMS)

Quantitative analysis using mass spectrometry is susceptible to variations arising from sample preparation, matrix effects (ion suppression or enhancement), and instrument drift.[8][9] Isotope Dilution Mass Spectrometry (IDMS) is the definitive reference technique to overcome these challenges.[2][10][11]

The core principle of IDMS involves the addition of a known quantity of a stable isotope-labeled version of the analyte—in this case, this compound—at the earliest stage of sample preparation.[1] This SIL-IS is chemically identical to the endogenous analyte (the "light" form) and thus behaves identically during extraction, chromatography, and ionization.[12] However, it is distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer. By measuring the ratio of the signal from the analyte to the signal from the SIL-IS, any losses or variations in the analytical process affect both compounds equally and are canceled out, leading to highly accurate and precise quantification.[9]

Materials and Reagents

| Reagent/Material | Grade | Recommended Supplier |

| This compound | ≥98% isotopic purity | Santa Cruz Biotechnology |

| 2-Acetyl-γ-butyrolactone | ≥98% purity | Sigma-Aldrich |

| Acetonitrile (ACN) | LC-MS Grade | Fisher Scientific |

| Methanol (MeOH) | LC-MS Grade | Fisher Scientific |

| Ethyl Acetate (EtOAc) | ACS Grade or higher | VWR |

| Water | LC-MS Grade | Millipore Milli-Q System |

| Formic Acid | LC-MS Grade | Thermo Scientific |

| Human Plasma (K2-EDTA) | Pooled, Blank | BioIVT |

| 96-well Collection Plates | Polypropylene, 2 mL | Agilent Technologies |

| Centrifuge Tubes | 1.5 mL and 15 mL | Eppendorf |

Protocol 1: Quantification of ABL in Human Plasma

This protocol is designed for the bioanalysis of ABL from a complex biological matrix. It employs a protein precipitation (PPT) step followed by liquid-liquid extraction (LLE) to achieve a clean extract suitable for sensitive LC-MS/MS analysis.

Rationale and Causality

-

Internal Standard Spiking: this compound is added to the plasma before any processing. This is the most critical step in IDMS, ensuring that the SIL-IS experiences the exact same extraction inefficiencies and matrix effects as the native analyte.[12]

-

Protein Precipitation (PPT): Plasma is rich in proteins that interfere with analysis and can damage LC columns.[13] Acetonitrile is used as the precipitating solvent; adding it in a 3:1 ratio to plasma effectively denatures and crashes out the majority of proteins.[14][15] ACN is often preferred over methanol for its more efficient protein removal.[14]

-

Liquid-Liquid Extraction (LLE): While PPT is effective, the resulting supernatant can still contain interfering substances like phospholipids. LLE with a water-immiscible solvent like ethyl acetate provides an orthogonal cleanup step.[16] ABL, being a relatively polar small molecule, will partition into the organic phase, while highly polar matrix components (salts, etc.) remain in the aqueous layer.[16][17]

-

Evaporation & Reconstitution: The organic extract is evaporated to dryness to remove the extraction solvent, which may not be compatible with the LC mobile phase. The sample is then reconstituted in a small volume of mobile-phase-compatible solvent to concentrate the analyte and ensure optimal chromatographic peak shape upon injection.[18]

Experimental Workflow Diagram

Caption: Workflow for ABL extraction from plasma.

Step-by-Step Protocol

-

Prepare Standards: Create stock solutions of 2-acetyl-γ-butyrolactone (Analyte) and this compound (IS) in methanol at 1 mg/mL. From these, prepare a series of calibration standards in blank plasma and a dedicated IS working solution (e.g., at 100 ng/mL in 50:50 ACN:H₂O).

-

Sample Aliquoting: Pipette 100 µL of plasma samples, calibration standards, or quality control (QC) samples into 1.5 mL microcentrifuge tubes.

-

Internal Standard Spiking: Add 10 µL of the IS working solution to every tube except for "double blank" samples (matrix blank without IS).

-

Vortex: Vortex all tubes for 10 seconds to ensure homogeneity.

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.

-

Vortex: Vortex vigorously for 2 minutes to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at 4,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the clear supernatant to a new set of labeled tubes.

-

Liquid-Liquid Extraction: Add 1 mL of ethyl acetate to each tube containing the supernatant.

-

Vortex: Vortex for 5 minutes to facilitate the extraction of the analyte into the organic phase.

-

Centrifugation: Centrifuge at 4,000 x g for 5 minutes to separate the aqueous and organic phases.

-

Organic Layer Transfer: Carefully transfer the top organic layer (ethyl acetate) to a clean 96-well collection plate or new tubes.

-

Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of 50:50 acetonitrile:water with 0.1% formic acid. Seal the plate or tubes, vortex briefly, and centrifuge before placing in the autosampler for LC-MS/MS analysis.

Protocol 2: Monitoring ABL in a Chemical Reaction Mixture

This protocol provides a simplified "dilute-and-shoot" approach for monitoring the progress of a chemical synthesis where ABL is a reactant, intermediate, or product.

Rationale and Causality

-

Quenching: The first step is to stop the reaction at a specific time point. This is typically done by rapid cooling or by adding a quenching agent that neutralizes a catalyst or reactant.

-

Dilution: Reaction mixtures are often highly concentrated. A large dilution is necessary to bring the analyte concentration into the linear dynamic range of the mass spectrometer and to minimize the impact of the reaction matrix (catalysts, salts, non-polar solvents) on the instrument.[19] The dilution solvent should be compatible with the LC mobile phase.

-

Internal Standard: The SIL-IS is added after quenching and aliquoting but before the final dilution. This corrects for any variability in pipetting during the dilution steps and for any instrument-related fluctuations.

Experimental Workflow Diagram

Caption: Workflow for reaction monitoring of ABL.

Step-by-Step Protocol

-

Prepare Standards: Prepare a stock solution of the SIL-IS (e.g., 1 µg/mL) in a solvent compatible with your reaction mixture and LC mobile phase (e.g., 50:50 ACN:H₂O).

-

Sample Collection & Quenching: At the desired time point, withdraw a precise aliquot (e.g., 100 µL) from the reaction vessel and immediately quench it in a larger volume of a suitable cold solvent (e.g., 900 µL of methanol) to stop the reaction and create an initial 1:10 dilution.

-

Aliquoting: Transfer 10 µL of the quenched, 1:10 diluted reaction mixture into a clean autosampler vial or well in a 96-well plate.

-

Internal Standard Spiking: Add 10 µL of the IS working solution.

-

Final Dilution: Add 980 µL of the reconstitution solvent (e.g., 50:50 ACN:H₂O with 0.1% formic acid). This brings the total volume to 1 mL and achieves a final dilution factor of 1:1000.

-